

# What is Sulfo-Cy3 amine chemical structure?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B12302683

[Get Quote](#)

An In-depth Technical Guide to **Sulfo-Cy3 Amine** for Researchers and Scientists

**Sulfo-Cy3 amine** is a water-soluble fluorescent dye widely utilized in biological and biomedical research for labeling various biomolecules, including proteins, antibodies, and nucleic acids.[1] As a derivative of the cyanine dye Cy3, it features sulfonate groups that significantly enhance its hydrophilicity, making it highly suitable for applications in aqueous environments without the need for organic solvents.[1][2][3] The presence of a primary amine group allows for its covalent conjugation to molecules containing carboxyl groups or other electrophilic substances.[2][4][5] This guide provides a comprehensive overview of its chemical structure, properties, experimental protocols, and a generalized workflow for its application in bioconjugation.

## Chemical Structure and Properties

**Sulfo-Cy3 amine** belongs to the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings connected by a polymethine bridge.[6] The addition of sulfonate groups prevents aggregation and improves solubility, while the terminal primary amine serves as a reactive handle for covalent bond formation, typically through an amide linkage with carboxylic acids or activated esters.[2][5][7]

The IUPAC name for the structure is 1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate.[8] It is a highly photostable dye with bright orange fluorescence, making it readily detectable.[9][10][11] Its fluorescence is insensitive to pH in the range of 4 to 10.[5][7]

## Core Data Presentation

The key quantitative properties of **Sulfo-Cy3 amine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>36</sub> H <sub>50</sub> N <sub>4</sub> O <sub>7</sub> S <sub>2</sub> <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	~714.94 g/mol <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Excitation Maximum (λ <sub>ex</sub> )	~548 nm <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Emission Maximum (λ <sub>em</sub> )	~563 nm <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molar Extinction Coefficient	~162,000 cm <sup>-1</sup> M <sup>-1</sup> <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Fluorescence Quantum Yield	~0.1 <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Solubility	Water, DMSO, DMF, Alcohols <a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Appearance	Dark red solid <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Storage Conditions	-20°C, protected from light and moisture <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[9]</a>

## Experimental Protocol: Protein Labeling

This section details a generalized protocol for the conjugation of **Sulfo-Cy3 amine** to a protein, such as an antibody. The amine group on the dye reacts with carboxyl groups on the target protein, often activated by reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or with pre-activated esters like NHS (N-Hydroxysuccinimide) esters on the protein. The following protocol is adapted for labeling proteins using a closely related derivative, Sulfo-Cy3 NHS ester, which targets primary amines on the protein. The principles of dye preparation, reaction, and purification are broadly applicable.

### 1. Preparation of Protein and Dye Solutions

- Protein Solution (Solution A):
  - Prepare the protein solution at a concentration of 2-10 mg/mL for optimal labeling efficiency.[\[12\]](#)

- The protein must be in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete for reaction with the dye and must be avoided.[\[12\]](#)
- Adjust the pH of the protein solution to  $8.5 \pm 0.5$  using a suitable buffer, such as 1 M sodium bicarbonate.[\[12\]](#)
- Dye Stock Solution (Solution B):
  - Dissolve the Sulfo-Cy3 reagent (e.g., Sulfo-Cy3 NHS ester) in anhydrous DMSO to prepare a 10 mM stock solution.[\[12\]](#)
  - Mix thoroughly by vortexing. This solution should be prepared fresh and used promptly, as its reactivity decreases over time.[\[12\]](#)[\[13\]](#) It can be stored for short periods at  $-20^{\circ}\text{C}$ , protected from light and moisture.[\[13\]](#)

## 2. Calculation of Dye-to-Protein Molar Ratio

The efficiency of labeling depends on the molar ratio of dye to protein. An optimal ratio is typically between 2 and 10, depending on the specific protein and dye.[\[13\]](#) Over-labeling can negatively impact the protein's function.[\[13\]](#)

- Example Calculation (for an antibody):
  - Calculate the moles of protein:
    - $\text{Moles of IgG} = (\text{Volume in L} \times \text{Concentration in g/L}) / \text{Molecular Weight of IgG (approx. 150,000 g/mol)}$ [\[12\]](#)
  - Calculate the required moles of dye for a 10:1 molar ratio:
    - $\text{Moles of Dye} = \text{Moles of IgG} \times 10$ [\[12\]](#)
  - Calculate the volume of dye stock solution needed:
    - $\text{Volume of Dye } (\mu\text{L}) = (\text{Moles of Dye} \times \text{Molecular Weight of Dye}) / \text{Concentration of Dye Stock (mg}/\mu\text{L)}$ [\[12\]](#)

## 3. Conjugation Reaction

- Slowly add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently mixing.[12]
- Avoid vigorous vortexing to prevent protein denaturation.[12]
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

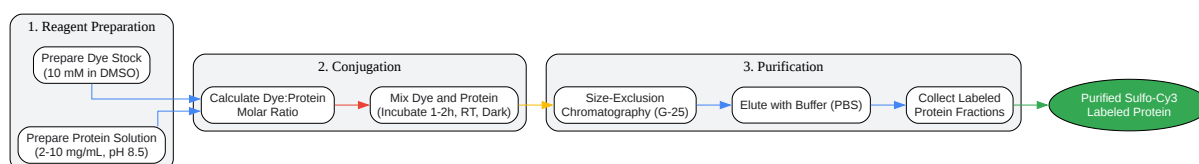
#### 4. Purification of the Conjugate

After incubation, the unreacted, free dye must be separated from the labeled protein.

- Prepare a size-exclusion chromatography column, such as Sephadex G-25, according to the manufacturer's instructions.[12][13]
- Load the reaction mixture onto the top of the column.[12][13]
- Elute the conjugate using an appropriate buffer (e.g., PBS at pH 7.2-7.4).[12][13]
- The labeled protein will elute first due to its larger size, while the smaller, unconjugated dye molecules are retained longer.
- Collect the colored fractions corresponding to the labeled protein and combine them.[12][13]

## Visualized Workflow: Bioconjugation Process

The following diagram illustrates the general workflow for a protein labeling experiment using Sulfo-Cy3.



[Click to download full resolution via product page](#)

Caption: General workflow for protein labeling with Sulfo-Cy3 dye.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sulfo Cyanine3 Dye | AxisPharm [[axispharm.com](https://axispharm.com)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 3. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [[aatbio.com](https://aatbio.com)]
- 4. Sulfo-Cy3 amine, 2183440-43-7 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
- 5. [vectorlabs.com](https://vectorlabs.com) [[vectorlabs.com](https://vectorlabs.com)]
- 6. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 7. [vectorlabs.com](https://vectorlabs.com) [[vectorlabs.com](https://vectorlabs.com)]
- 8. Sulfo-Cyanine3 amine | C36H50N4O7S2 | CID 126455644 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 9. [lumiprobe.com](https://lumiprobe.com) [[lumiprobe.com](https://lumiprobe.com)]
- 10. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [[antibodies.com](https://antibodies.com)]
- 11. Sulfo-Cyanine3 amine [[amp.chemicalbook.com](https://amp.chemicalbook.com)]
- 12. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 13. [docs.aatbio.com](https://docs.aatbio.com) [[docs.aatbio.com](https://docs.aatbio.com)]
- To cite this document: BenchChem. [What is Sulfo-Cy3 amine chemical structure?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12302683#what-is-sulfo-cy3-amine-chemical-structure>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)